Cas no 2229597-75-3 (4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene)

4-(3-Chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene is a halogenated nitroaromatic compound featuring a reactive chloropropenyl substituent. Its structure combines a fluorine atom and a nitro group on the benzene ring, enhancing its utility as an intermediate in organic synthesis. The presence of both electron-withdrawing (fluoro, nitro) and reactive (chloropropenyl) groups makes it valuable for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. The compound’s stability under standard conditions allows for controlled functionalization, while its distinct substitution pattern enables selective reactivity in cross-coupling and nucleophilic substitution reactions. Suitable for research and industrial applications, it serves as a versatile building block in fine chemical synthesis.
4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene structure
2229597-75-3 structure
Product Name:4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene
CAS No:2229597-75-3
MF:C9H7ClFNO2
MW:215.608784914017
CID:6367798
PubChem ID:165741603
Update Time:2025-05-27

4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene
    • EN300-1981383
    • 2229597-75-3
    • Inchi: 1S/C9H7ClFNO2/c1-6(5-10)7-2-3-8(11)9(4-7)12(13)14/h2-4H,1,5H2
    • InChI Key: MXLSSBUCUINEAD-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C=CC(=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 215.0149343g/mol
  • Monoisotopic Mass: 215.0149343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene

Research Brief on 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene (CAS: 2229597-75-3): Recent Advances and Applications

4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene (CAS: 2229597-75-3) is a specialized chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique nitrobenzene backbone and chloropropenyl substituent, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. The presence of both fluorine and nitro groups in its structure makes it a valuable intermediate for further chemical modifications and biological studies.

Recent studies have focused on the synthesis and characterization of 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene, with particular emphasis on its reactivity and potential as a building block for more complex molecules. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structure and purity. Additionally, computational chemistry approaches have been utilized to predict its electronic properties and reactivity patterns, providing insights into its potential applications in medicinal chemistry.

One of the key areas of interest is the compound's role in the development of novel pharmaceuticals. Preliminary studies suggest that derivatives of 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene may exhibit biological activity, particularly in the modulation of specific enzyme targets. For instance, recent in vitro assays have demonstrated its potential as an inhibitor of certain kinases, which are critical targets in cancer therapy. Further investigations are underway to optimize its pharmacological properties and evaluate its efficacy in preclinical models.

In addition to its pharmaceutical applications, 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene has also been explored in agrochemical research. Its structural features make it a candidate for the development of new pesticides and herbicides. Studies have shown that it can interfere with the metabolic pathways of pests, offering a potential alternative to existing agrochemicals. However, further research is needed to assess its environmental impact and safety profile.

The synthesis of 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene has been optimized in recent years, with researchers developing more efficient and scalable routes. Green chemistry principles have been incorporated to minimize waste and reduce the use of hazardous reagents. These advancements have not only improved the accessibility of the compound but also aligned its production with sustainable practices.

Despite the progress made, challenges remain in the full characterization and application of 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene. For example, its stability under various conditions and its potential toxicity require further investigation. Collaborative efforts between academia and industry are essential to address these challenges and unlock the full potential of this compound.

In conclusion, 4-(3-chloroprop-1-en-2-yl)-1-fluoro-2-nitrobenzene (CAS: 2229597-75-3) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structure and reactivity offer numerous opportunities for innovation, from drug discovery to agrochemical development. Continued research and collaboration will be crucial to fully understand its properties and applications, paving the way for future breakthroughs in the field.

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